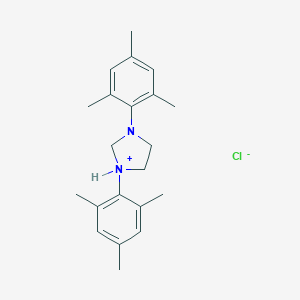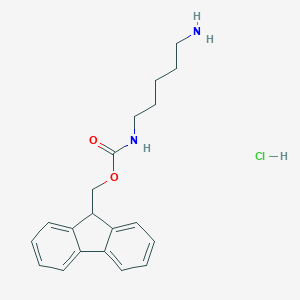
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate, also known as Ethyl 4-methylene-3-oxo-2-oxazolidinecarboxylate or Ethyl 2-oxo-4-methylene-3-oxazolidinecarboxylate, is a chemical compound that belongs to the oxazolidinecarboxylate family. It is a white crystalline powder with a molecular formula of C7H9NO4 and a molecular weight of 175.15 g/mol. Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate has been extensively studied for its various applications in scientific research.
Wirkmechanismus
The mechanism of action of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It can also act as a Lewis acid catalyst, which promotes the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also not expected to cause any adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has several advantages for use in lab experiments. It is a relatively simple and cost-effective compound to synthesize, and it has a high degree of stereochemical control. It can also be easily purified through recrystallization. However, one of the limitations of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and application of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate. One potential direction is the development of new synthetic methodologies that use Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate as a chiral auxiliary. Another direction is the investigation of its potential as a catalyst in various organic reactions. Additionally, Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate could be used as a starting material for the synthesis of new pharmaceuticals and natural products. Overall, the continued research and exploration of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate could lead to new discoveries and advancements in the field of organic chemistry.
Synthesemethoden
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate can be synthesized through the condensation reaction of ethyl glycinate hydrochloride and ethyl acetoacetate in the presence of a base. The reaction is carried out in anhydrous ethanol, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has been used in various scientific research applications. One of its major applications is in the synthesis of chiral compounds. It has been used as a chiral auxiliary in asymmetric synthesis, which involves the creation of chiral molecules from achiral starting materials. Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has also been used as a building block in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
166389-74-8 |
|---|---|
Produktname |
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate |
Molekularformel |
C7H9NO4 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
ethyl 4-methylidene-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)8-5(2)4-12-7(8)10/h2-4H2,1H3 |
InChI-Schlüssel |
PRTBRTWOPRXGDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=C)COC1=O |
Kanonische SMILES |
CCOC(=O)N1C(=C)COC1=O |
Synonyme |
3-Oxazolidinecarboxylic acid, 4-methylene-2-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



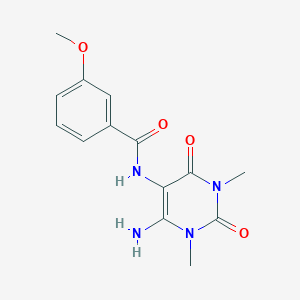


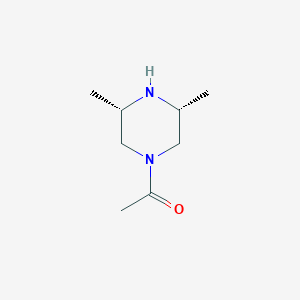


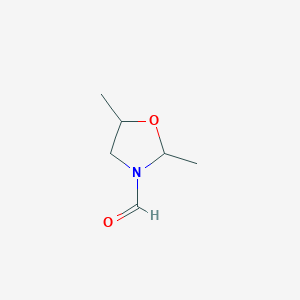




![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)
